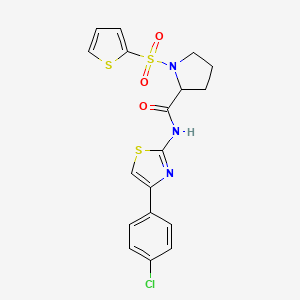

N-(4-(4-chlorophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

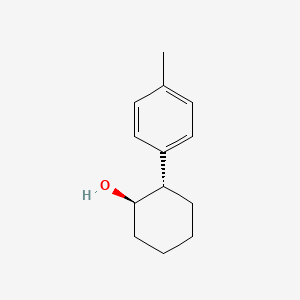

The compound "N-(4-(4-chlorophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide" is a chemical entity that appears to be a derivative of pyrrolidine carboxamide with substitutions that include a thiophene sulfonyl group and a chlorophenyl thiazol moiety. This compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a pyrrolidine carboxamide core and the incorporation of heterocyclic components like thiophene and thiazole rings.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic building blocks like acetyl compounds, chloroacetamide reagents, and thiosemicarbazide. For instance, the synthesis of thiophene-based compounds as described in paper involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents, followed by condensation with thiosemicarbazide and subsequent treatment with chloroacetone or chloroacetic acid. Although the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies, utilizing heterocyclic chemistry and amide bond formation techniques.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide detailed information about the functional groups present, the molecular framework, and the electronic environment of the atoms within the molecule. For example, the structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was confirmed by X-ray diffraction analysis . Such structural analyses are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds with pyrrolidine carboxamide cores is influenced by the nature of their substituents. The presence of heterocyclic moieties like thiophene and thiazole can introduce sites for further chemical transformations, such as condensation reactions, oxidation, or nucleophilic substitutions. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the antioxidant activity of certain pyrrolidine derivatives is attributed to their ability to undergo redox reactions and scavenge free radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The presence of heteroatoms, aromatic systems, and polar functional groups can affect properties like solubility, melting point, and chemical stability. The antioxidant activity of related compounds has been assessed using assays like DPPH radical scavenging and reducing power assay, indicating their potential as redox-active agents . The cytotoxicity of thiophene-based compounds against various cell lines has been evaluated using the MTT assay, demonstrating their potential as anticancer agents . These properties are essential for understanding the compound's behavior in biological systems and its potential applications in medicine.

Applications De Recherche Scientifique

Chemical and Biological Properties

- N-(4-(4-chlorophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, due to its thiophene and thiazole components, is relevant in the study of biologically active molecules. Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These compounds exhibit activity profiles consistent with their known chemistry, indicating potential carcinogenicity (Ashby et al., 1978).

Optical Sensing and Electronic Devices

- Compounds containing thiazole and other heterocycles are widely used in the synthesis of optical sensors and have a range of biological and medicinal applications. For instance, pyrimidine derivatives, similar in structure to thiazoles, serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds (Jindal & Kaur, 2021).

- The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Such materials find applications in organic light-emitting diodes, photovoltaic cells, and other electronic devices (Lipunova et al., 2018).

Pharmaceutical Development

- Research on functional chemical groups can serve as a source for synthesizing novel Central Nervous System (CNS) acting drugs. Heterocycles like thiophene and thiazole are crucial in the design of CNS drugs due to their chemical properties and potential CNS effects ranging from depression to convulsion (Saganuwan, 2017).

- The pyrrolidine ring, a component of N-(4-(4-chlorophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, is extensively used in medicinal chemistry to create compounds for treating human diseases. Its stereochemistry significantly influences the biological activity and binding properties of the drug candidates (Li Petri et al., 2021).

Propriétés

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S3/c19-13-7-5-12(6-8-13)14-11-27-18(20-14)21-17(23)15-3-1-9-22(15)28(24,25)16-4-2-10-26-16/h2,4-8,10-11,15H,1,3,9H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFQYNDQOJLNNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-chlorophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate](/img/structure/B3008249.png)

![N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide](/img/structure/B3008251.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone](/img/structure/B3008252.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3008254.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3008257.png)

![5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3008262.png)

![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008263.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3008264.png)

![3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B3008265.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3008271.png)